molecular formula C9H10O3S B083254 Methyl 2-phenylsulfinylacetate CAS No. 14090-83-6

Methyl 2-phenylsulfinylacetate

Cat. No.: B083254
CAS No.: 14090-83-6
M. Wt: 198.24 g/mol
InChI Key: JPPXZUDQIXZLIL-UHFFFAOYSA-N
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Description

Methyl 2-phenylsulfinylacetate is an organic compound with the molecular formula C9H10O3S. It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group and the hydrogen atom of the alpha carbon is replaced by a phenylsulfinyl group. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-phenylsulfinylacetate can be synthesized through the reaction of methyl chloroacetate with phenylsulfinyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. The general reaction scheme is as follows:

Methyl chloroacetate+Phenylsulfinyl chlorideMethyl 2-phenylsulfinylacetate+Hydrochloric acid\text{Methyl chloroacetate} + \text{Phenylsulfinyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} Methyl chloroacetate+Phenylsulfinyl chloride→Methyl 2-phenylsulfinylacetate+Hydrochloric acid

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfone derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether.

    Substitution: Various nucleophiles such as amines or thiols; reactions may require a base and are often conducted in polar solvents.

Major Products:

Scientific Research Applications

Methyl 2-phenylsulfinylacetate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: this compound is employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Methyl phenylsulfonylacetate: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    Methyl 2-phenylthioacetate: Contains a thioether group instead of a sulfinyl group.

    Methyl 2-phenylsulfinylpropionate: Similar structure with an additional carbon in the ester chain.

Uniqueness: Methyl 2-phenylsulfinylacetate is unique due to its specific reactivity profile, particularly in oxidation and reduction reactions. The presence of the sulfinyl group imparts distinct chemical properties that differentiate it from its analogs .

Properties

IUPAC Name

methyl 2-(benzenesulfinyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-12-9(10)7-13(11)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPXZUDQIXZLIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00930939
Record name Methyl (benzenesulfinyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00930939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14090-83-6
Record name Methyl 2-(phenylsulfinyl)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14090-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (phenylsulphinyl)acetate
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Record name Methyl (benzenesulfinyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00930939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (phenylsulphinyl)acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the reaction described in the paper for synthesizing substituted cinnamates?

A1: The research by Tamura et al. describes a novel, one-pot synthesis of substituted cinnamates utilizing methyl 2-phenylsulfinylacetate. This method utilizes readily available starting materials and employs mild reaction conditions, making it a potentially advantageous alternative to existing multi-step synthetic routes. The use of solid-liquid phase-transfer catalysis further enhances the practicality of this method for large-scale applications.

Q2: What is the role of this compound in this synthetic process?

A2: this compound acts as a key building block in this synthesis. The reaction proceeds through the alkylative elimination of its anion under phase-transfer conditions . The presence of the phenylsulfinyl group facilitates the elimination step, leading to the formation of the desired cinnamate product.

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